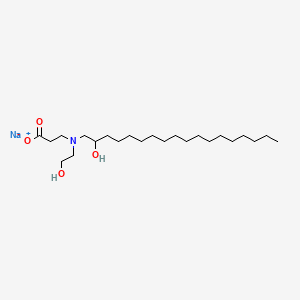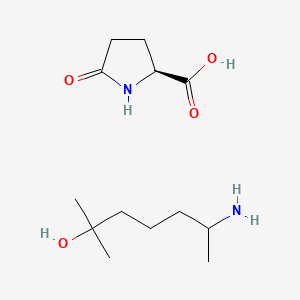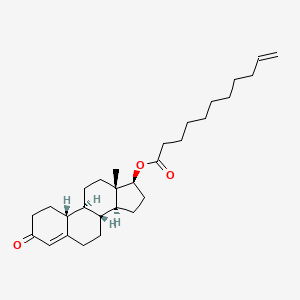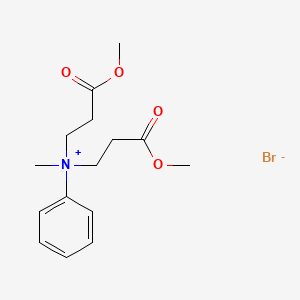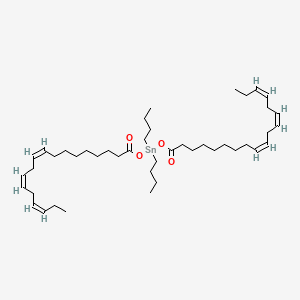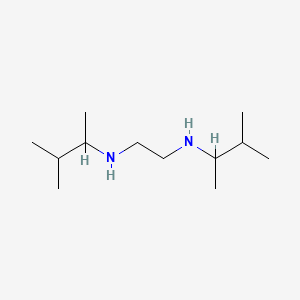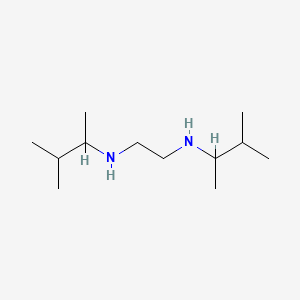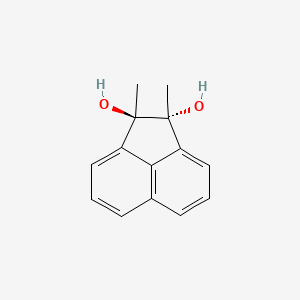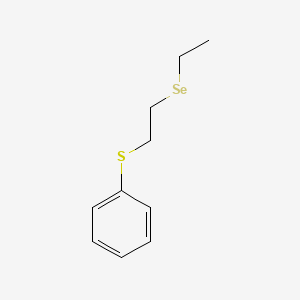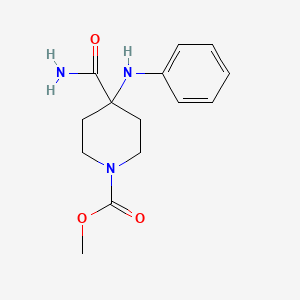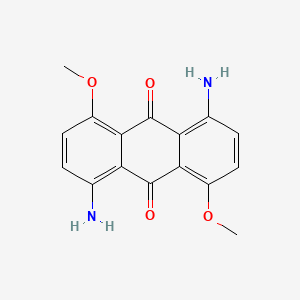
9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy-: is an organic compound with the molecular formula C16H14N2O4. It is a derivative of anthracenedione, characterized by the presence of amino and methoxy groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- typically involves the nitration of anthracene followed by reduction and subsequent methoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the anthracene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the use of high-pressure reactors and specialized equipment to handle the reagents and intermediates safely. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: Its ability to interact with biological molecules makes it a useful tool in various biochemical assays .
Industry: In the industrial sector, this compound is primarily used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings .
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione, 1,4-diamino-: This compound has amino groups at the 1 and 4 positions, differing from the 1,5-diamino substitution pattern.
9,10-Anthracenedione, 1,5-dihydroxy-: This compound features hydroxyl groups instead of methoxy groups at the 4 and 8 positions.
Uniqueness: The unique combination of amino and methoxy groups in 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns. These characteristics make it particularly valuable in applications where precise chemical modifications are required .
Propriétés
Numéro CAS |
1533-34-2 |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
1,5-diamino-4,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O4/c1-21-9-5-3-7(17)11-13(9)15(19)12-8(18)4-6-10(22-2)14(12)16(11)20/h3-6H,17-18H2,1-2H3 |
Clé InChI |
NBZUTLRPQMFBDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


